molecular formula C13H18INO B2477566 (1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol CAS No. 1423897-10-2

(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol

Cat. No. B2477566
CAS RN: 1423897-10-2
M. Wt: 331.197
InChI Key: YFUANWHEUSFUDF-UHFFFAOYSA-N
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Description

“(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol” is a compound with the CAS Number: 1423897-10-2. It has a molecular weight of 331.2 . The compound is stored at room temperature and appears as an oil .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research studies have explored various synthesis methods for compounds related to (1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol. For instance, synthesis involving condensation reactions with different sulfonyl chlorides has been explored, highlighting the versatility of piperidine-based compounds in synthetic chemistry (Girish et al., 2008), (Benakaprasad et al., 2007).

  • Crystallography and Molecular Structure : X-ray crystallography has been utilized to investigate the molecular structures of related compounds, revealing details like chair conformation of the piperidine ring and tetrahedral geometry around sulfur atoms (Prasad et al., 2008).

Chemical Transformations and Reactions

  • Electrochemical Oxidation : Piperidin-4-ones, a related class of compounds, have been studied for their behavior in indirect electrochemical oxidation processes. Such studies are significant for understanding the chemical properties and potential applications of these compounds in various reactions (Elinson et al., 2006).

  • Nitrile Translocation and Synthesis : The transformation of aziridines to piperidines through microwave-assisted processes and radical-induced nitrile translocation has been investigated. This showcases the potential of these compounds in novel synthetic routes for producing complex molecular structures (Vervisch et al., 2012).

Applications in Spectroscopy

  • NMR Spectroscopy Studies : Substituted piperidine derivatives, including methanol-related compounds, have been studied using NMR spectroscopy for structural elucidation, demonstrating their relevance in advanced analytical techniques (Cholli & Pennino, 1988).

Radiolabelling and Imaging

  • Radiosynthesis for Imaging : Compounds structurally similar to (1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol have been synthesized and radiolabelled for potential use in imaging studies, such as SPECT, indicating their utility in medical diagnostics (Blanckaert et al., 2005).

Catalysis and Chemical Reactions

  • Catalytic Reactions : Research has been conducted on using piperidine and its derivatives in catalytic reactions, demonstrating their potential as catalysts in chemical transformations (Kamiguchi et al., 2007).

  • Oxidative Cyclization : Piperidine complexes have been explored as catalysts for oxidative cyclization, again highlighting the chemical versatility and potential applications of piperidine derivatives in synthetic chemistry (Dönges et al., 2014).

Antimicrobial and Antiproliferative Applications

  • Antimicrobial Activity : Synthesis of new molecular entities derived from piperidine and their potential as antimicrobial agents has been investigated, suggesting possible pharmaceutical applications (Ramudu et al., 2017).

  • Antiproliferative Effects : Studies on diphenyl(piperidin-4-yl)methanol derivatives have revealed their potential antiproliferative effects against various cancer cell lines, indicating their significance in the development of new cancer therapies (Prasad et al., 2010).

Theoretical Studies and Calculations

  • Theoretical Calculations and Analysis : Theoretical calculations, such as density functional theory, have been employed to study related compounds, providing insights into their electronic properties and reaction mechanisms (Karthik et al., 2021).

properties

IUPAC Name

[1-[(4-iodophenyl)methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO/c14-13-5-3-11(4-6-13)8-15-7-1-2-12(9-15)10-16/h3-6,12,16H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUANWHEUSFUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)I)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol

CAS RN

1423897-10-2
Record name (1-[(4-iodophenyl)methyl]piperidin-3-yl)methanol
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